Home > Products > Screening Compounds P85601 > 5-Methoxyquinazoline
5-Methoxyquinazoline - 7556-87-8

5-Methoxyquinazoline

Catalog Number: EVT-396888
CAS Number: 7556-87-8
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been developed for the preparation of 5-methoxyquinazoline and its derivatives. One common approach involves the following steps [, , , ]:

Physical and Chemical Properties Analysis
  • Solubility: 5-Methoxyquinazoline exhibits limited solubility in water but is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) [, ].

  • UV-Vis Absorption/Fluorescence: Quinazoline derivatives typically exhibit characteristic UV-Vis absorption and fluorescence properties, which can be exploited for analytical purposes [].

Biological Assays and Probes:

Fluorescent nucleoside analogs based on 5-methoxyquinazoline-2,4(1H,3H)-dione have been developed as valuable tools for probing nucleic acid structure, dynamics, and recognition []. These size-expanded uracil analogs exhibit unique fluorescence emission properties that are sensitive to changes in their microenvironment. This sensitivity makes them useful for studying various biological processes, including:

  • Forster Resonance Energy Transfer (FRET) Experiments: 5-Methoxyquinazoline-based nucleosides have been successfully employed as donor fluorophores in FRET studies []. Their spectral properties allow them to efficiently transfer energy to acceptor fluorophores like 7-diethylaminocoumarin, enabling the study of molecular interactions and distances in biological systems.
  • Antibiotic Discovery Platform: A robust analysis and discovery platform for antibiotics targeting the bacterial ribosomal RNA A-site has been developed using a 5-methoxyquinazoline-based emissive uracil analog []. This platform utilizes FRET to monitor the binding of labeled aminoglycosides to a model RNA construct of the A-site, facilitating the identification and characterization of new antibacterial agents.

6-(3-Chloropropoxy)-4-(2-Fluorophenylamino)-7-Methoxyquinazoline

  • Compound Description: This compound was synthesized and investigated for its biological activity. It exhibited effective inhibitory effects on the proliferation of a lung cancer cell line [].
  • Relevance: This compound shares the core quinazoline structure with 5-methoxyquinazoline. Additionally, it features a methoxy group at the 7-position, making it structurally similar to the target compound. The presence of a 2-fluorophenylamino group at the 4-position and a 3-chloropropoxy group at the 6-position distinguishes this compound from 5-methoxyquinazoline [].

7-(Benzyloxy)-4-Chloro-6-Methoxyquinazoline

  • Compound Description: This compound was synthesized in a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate [].

5-Methoxyquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a structural basis for the development of fluorescent nucleoside analogues. These analogues function as emissive uracil surrogates, exhibiting an emission wavelength at 395 nm. This property makes them suitable as donor fluorophores in FRET experiments with 7-diethylaminocoumarin-3-carboxylic acid as the acceptor [, ].
  • Relevance: This compound is closely related to 5-methoxyquinazoline as it shares the core quinazoline structure and the presence of a methoxy group at the 5-position. The key difference lies in the presence of a dione group at the 2,4 position in this compound, which is absent in 5-methoxyquinazoline [, ].

5-Aminoquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound forms the foundation for another fluorescent nucleoside analogue. It acts as a FRET acceptor for tryptophan, facilitating the study of RNA-protein interactions. This compound also demonstrates sensitivity to RNA bulge structures, showing fluorescence enhancement and a hypsochromic shift upon incorporation into RNA oligonucleotides [].
  • Relevance: This compound, like 5-methoxyquinazoline, belongs to the quinazoline family. It shares a similar structure but differs by having an amino group at the 5-position instead of the methoxy group found in 5-methoxyquinazoline. Additionally, it contains a dione group at the 2,4 position [].

7-Aminoquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is utilized in the development of a fluorescent uracil analogue. It exhibits G-specific fluorescence enhancement when incorporated into DNA oligonucleotides, enabling the detection of mismatched guanine bases [].
  • Relevance: Sharing the quinazoline core structure with 5-methoxyquinazoline, this compound differs by having an amino group at the 7-position instead of the methoxy group at the 5-position present in 5-methoxyquinazoline. It also features a dione group at the 2,4 position not present in the target compound [].

4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Vandetanib, a drug targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) [].
  • Relevance: This compound shares the quinazoline core structure with 5-methoxyquinazoline and features a methoxy group at the 6-position. It differs by having a 4-bromo-2-fluoranilino group at the 4-position and a hydroxy group at the 7-position, while 5-methoxyquinazoline does not have these substituents [].

4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline (PD153035)

  • Compound Description: This compound, known as PD153035, is investigated as a potential anti-tumor agent [].
  • Relevance: Similar to 5-methoxyquinazoline, this compound belongs to the quinazoline class. It features two methoxy groups at the 6- and 7-positions, while 5-methoxyquinazoline has only one at the 5-position. Additionally, it contains a 3-bromoanilino group at the 4-position [].

4-{[3',4'-(Methylenedioxy)benzyl]amino}-6-Methoxyquinazoline

  • Compound Description: This compound acts as a selective inhibitor of phosphodiesterase (PDE) types 5, 6, and 9. It modulates the inhibitory-κB (IκB-α)/nuclear factor-κB (NF-κB) signaling pathway in alveolar epithelial cells, attenuating lipopolysaccharide-mediated NF-κB translocation [].
  • Relevance: This compound shares the quinazoline core with 5-methoxyquinazoline and possesses a methoxy group at the 6-position. It differs by having a [3',4'-(methylenedioxy)benzyl]amino group at the 4-position, which is absent in 5-methoxyquinazoline [].

4-(3′-Bromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: This compound, WHI-P154, demonstrates cytotoxic activity against human glioblastoma cells [].
  • Relevance: This compound shares the core quinazoline structure with 5-methoxyquinazoline. While 5-methoxyquinazoline has a single methoxy group, WHI-P154 features two methoxy groups at the 6- and 7-positions and a 3′-bromo-4′-hydroxylphenyl)-amino group at the 4-position, distinguishing it from 5-methoxyquinazoline [].

ONO-1505 (4‐[2‐(2‐hydroxyethoxy)ethylamino]‐2‐(1H‐imidazol‐1‐yl)‐6‐methoxyquinazoline methanesulphonate)

  • Compound Description: ONO-1505 is characterized as a novel type‐V phosphodiesterase inhibitor. It modulates nitric oxide (NO)‐dependent vasodilator activity and exhibits anti‐platelet properties in in-vitro studies [].

Properties

CAS Number

7556-87-8

Product Name

5-Methoxyquinazoline

IUPAC Name

5-methoxyquinazoline

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3

InChI Key

ACCVTKJXKFSAAH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=NC=NC=C21

Canonical SMILES

COC1=CC=CC2=NC=NC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.